N-benzyl-4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carboxamide
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Overview
Description
N-benzyl-4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carboxamide is a complex organic compound that features a piperidine ring substituted with a benzyl group and a carboxamide group The compound also contains a pyridazine ring, which is a six-membered heterocycle with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.
Coupling Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halides (e.g., benzyl chloride) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes.
Scientific Research Applications
N-benzyl-4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-benzyl-4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
N-benzylpiperidine-4-carboxamide: Similar structure but lacks the pyridazine ring.
6-methylpyridazin-3-yl derivatives: Compounds containing the pyridazine ring but with different substituents.
Uniqueness
N-benzyl-4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carboxamide is unique due to the combination of the piperidine and pyridazine rings, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-benzyl-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-15-7-8-18(22-21-15)25-14-17-9-11-23(12-10-17)19(24)20-13-16-5-3-2-4-6-16/h2-8,17H,9-14H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJDBFACIXIVOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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